3-Methylphenyl 2-(acetylamino)-2-deoxyhexopyranoside
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Overview
Description
3-Methylphenyl 2-(acetylamino)-2-deoxyhexopyranoside is a chemical compound with the molecular formula C15H21NO6 and a molecular weight of 311.33 g/mol This compound is a derivative of hexopyranoside, featuring a 3-methylphenyl group and an acetylamino group attached to the sugar moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylphenyl 2-(acetylamino)-2-deoxyhexopyranoside typically involves the reaction of 3-methylphenyl derivatives with acetylamino sugars under specific conditions. One common method involves the use of protecting groups to ensure selective reactions at desired positions on the sugar molecule. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
3-Methylphenyl 2-(acetylamino)-2-deoxyhexopyranoside can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
3-Methylphenyl 2-(acetylamino)-2-deoxyhexopyranoside has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development and delivery systems.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Methylphenyl 2-(acetylamino)-2-deoxyhexopyranoside involves its interaction with specific molecular targets and pathways. The acetylamino group may facilitate binding to enzymes or receptors, leading to modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Methylphenyl 2-(acetylamino)-2-deoxy-beta-D-glucopyranoside: A similar compound with a different sugar moiety.
N-[4-(acetylamino)-3-methylphenyl]-2-phenylacetamide: Another compound with an acetylamino group and a phenyl ring.
Uniqueness
3-Methylphenyl 2-(acetylamino)-2-deoxyhexopyranoside is unique due to its specific structural features, such as the combination of a 3-methylphenyl group and an acetylamino group attached to a hexopyranoside. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C15H21NO6 |
---|---|
Molecular Weight |
311.33 g/mol |
IUPAC Name |
N-[4,5-dihydroxy-6-(hydroxymethyl)-2-(3-methylphenoxy)oxan-3-yl]acetamide |
InChI |
InChI=1S/C15H21NO6/c1-8-4-3-5-10(6-8)21-15-12(16-9(2)18)14(20)13(19)11(7-17)22-15/h3-6,11-15,17,19-20H,7H2,1-2H3,(H,16,18) |
InChI Key |
JFICXQDPVXZJIH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OC2C(C(C(C(O2)CO)O)O)NC(=O)C |
Origin of Product |
United States |
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